molecular formula C24H22FN3O6S B2856909 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252840-16-6

2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2856909
CAS No.: 1252840-16-6
M. Wt: 499.51
InChI Key: KPLKWMCOKRELSL-UHFFFAOYSA-N
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Description

The compound 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide features a thieno[3,2-d]pyrimidin-2,4-dione core substituted at the N3 position with a 2-fluorobenzyl group and at the N1 position with an acetamide linker bearing a 3,4,5-trimethoxyphenyl moiety.

Key structural features:

  • 2-Fluorobenzyl group: Enhances lipophilicity and may influence target selectivity via steric/electronic effects.
  • 3,4,5-Trimethoxyphenyl acetamide: A hallmark of anti-mitotic agents targeting tubulin, with methoxy groups critical for binding to the colchicine site .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O6S/c1-32-18-10-15(11-19(33-2)21(18)34-3)26-20(29)13-27-17-8-9-35-22(17)23(30)28(24(27)31)12-14-6-4-5-7-16(14)25/h4-11,22H,12-13H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECDFBDOTXTIKD-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN3O6S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide (CAS Number: 1252844-29-3) is part of a class of thieno[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H19FN3O3SC_{22}H_{19}FN_{3}O_{3}S, with a molecular weight of approximately 424.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is often associated with significant biological activity.

Biological Activity Overview

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit various biological activities, including:

  • Antitumor Activity : These compounds have shown selective cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Properties : They demonstrate effectiveness against various bacterial and fungal strains.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno[3,2-d]pyrimidine derivatives act as inhibitors of specific enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through various signaling pathways.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, preventing cancer cells from proliferating.

Antitumor Activity

A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity. For instance:

CompoundIC50 (µM)Cell Line
5d15 ± 0.8MDA-MB-231
4-CPPC47 ± 7.2Control

These findings highlight the potential of these compounds as therapeutic agents against breast cancer .

Antimicrobial Activity

Another study focused on the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

MicroorganismMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Candida albicans20

This suggests that the compound could be a candidate for developing new antimicrobial therapies .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[3,2-d]pyrimidine core or substituents can significantly alter potency and selectivity against targets.

Key Findings from SAR Studies:

  • Substitutions at specific positions on the aromatic rings enhance inhibitory potency.
  • The presence of electron-withdrawing groups generally increases activity against certain targets.

Scientific Research Applications

Anticancer Properties

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activities. In vitro studies have shown selective cytotoxicity against various cancer cell lines:

  • Mechanism of Action: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Case Studies:
    • A study demonstrated that derivatives of this compound displayed IC50 values in the micromolar range against colon carcinoma HCT-116 cells .
    • Another investigation reported activity against breast cancer cell lines with promising results .

Antimicrobial Activity

The compound has also shown effectiveness against bacterial and fungal strains:

  • Spectrum of Activity: It exhibits broad-spectrum antimicrobial properties.
  • Research Findings:
    • In one study, derivatives were screened for their antimicrobial activities against standard pathogens and showed notable inhibition zones .

Pharmacological Insights

The pharmacokinetic properties of this compound are currently under investigation. Preliminary studies suggest:

  • Absorption and Distribution: The presence of fluorine may enhance lipophilicity, potentially improving bioavailability.
  • Metabolism: Understanding metabolic pathways is crucial for predicting efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidin Analogs

N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (4m)
  • Structural Differences: Replaces the 2-fluorobenzyl group with a 3-chloro-4-fluorophenyl moiety and introduces an amino linker.
  • Activity: Demonstrated potent tropomyosin receptor kinase (TRK) inhibition, highlighting the thieno-pyrimidin core’s versatility in kinase targeting. The 3,4,5-trimethoxyphenyl group likely enhances solubility and binding .
  • Synthesis : Achieved 62% yield with 95% HPLC purity, suggesting robust synthetic accessibility for derivatives .
2-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methoxypropyl)acetamide
  • Structural Differences : Substitutes the 2-fluorobenzyl with a 4-fluorobenzyl group and replaces the trimethoxyphenyl with a 3-methoxypropyl chain.

Quinazolinone-Based Analogs

N-(Substituted)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolin-2-yl)thio]acetamides (7–13)
  • Structural Differences: Utilizes a quinazolinone core instead of thieno-pyrimidin and replaces the acetamide with thioacetamide.
  • Activity : Showed moderate antitumor activity (MGI % = 7–47) in vitro. The thioacetamide linkage may reduce metabolic stability compared to the target compound’s acetamide group .
N-(Substituted)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)quinazolinon-2-yl)thio]propanamides (14–20)
  • Structural Differences : Extends the thioacetamide linker to a thiopropanamide.
  • Activity : Exhibited higher antitumor activity (MGI % = 10–65), suggesting that longer linkers improve target engagement. The target compound’s acetamide linker may balance activity and pharmacokinetics .

Tubulin-Targeting Diarylamide Derivatives

2-(6-Methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (15e)
  • Structural Differences: Incorporates an indole moiety instead of the thieno-pyrimidin core.
  • Activity : Demonstrated tubulin polymerization inhibition, with IC50 values comparable to combretastatin A-4. The 3,4,5-trimethoxyphenyl group is critical for binding to the colchicine site, a feature shared with the target compound .
  • Key Insight: The thieno-pyrimidin core may offer unique conformational advantages over indole-based scaffolds in avoiding resistance mechanisms.

Comparative Data Table

Compound Class Core Structure Key Substituents Antitumor Activity (MGI % or IC50) Key Targets
Target Compound Thieno[3,2-d]pyrimidin 2-Fluorobenzyl, 3,4,5-trimethoxyphenyl Not reported Hypothesized: Tubulin/kinases
Quinazolinone Thioacetamides Quinazolinone 3,4,5-Trimethoxybenzyl, thioacetamide MGI % = 7–47 Broad antitumor
Quinazolinone Thiopropanamides Quinazolinone 3,4,5-Trimethoxybenzyl, thiopropanamide MGI % = 10–65 Broad antitumor
TRK Inhibitor 4m Thieno[3,2-d]pyrimidin 3-Chloro-4-fluorophenyl, trimethoxyphenyl IC50 < 100 nM (TRK) TRK kinases
Tubulin Inhibitor 15e Indole 3,4,5-Trimethoxyphenyl, methoxybenzyl IC50 ≈ 1 µM (tubulin) Tubulin polymerization

Research Findings and Mechanistic Insights

  • Structural Flexibility: The thieno-pyrimidin core allows for diverse substitutions, enabling kinase or tubulin targeting depending on substituent choice .
  • Role of Trimethoxyphenyl Group : Critical for tubulin binding in multiple analogs; its absence or modification (e.g., 3-methoxypropyl in ) reduces activity .
  • Fluorine Substitution : The 2-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to 4-fluoro or chlorinated analogs .

Q & A

Basic: What are the critical steps and challenges in synthesizing this thienopyrimidine derivative?

Answer:
The synthesis involves multi-step reactions, including:

  • Cyclization to form the thieno[3,2-d]pyrimidine core .
  • Substitution reactions to introduce the 2-fluorophenylmethyl and 3,4,5-trimethoxyphenylacetamide groups .
  • Optimization of reaction conditions : Solvent choice (e.g., DMF or acetone), temperature control (60–100°C), and base selection (e.g., K₂CO₃) are critical for yield and purity .
    Challenges include managing competing side reactions (e.g., hydrolysis of the acetamide group) and ensuring regioselectivity during substitutions .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl CH₂, trimethoxyphenyl OCH₃) and carbon backbone .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Advanced: How can molecular docking guide target identification for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR) or epigenetic regulators (e.g., HDACs) based on structural analogs .
  • Docking Workflow : Use software like AutoDock Vina to simulate binding poses, focusing on interactions between the fluorophenyl group and hydrophobic pockets or the acetamide’s hydrogen bonding .
  • Validation : Compare docking scores (ΔG values) with known inhibitors and validate via in vitro enzyme assays .

Advanced: What strategies resolve contradictory bioactivity data across studies?

Answer:

  • Standardized Assays : Replicate studies under uniform conditions (e.g., cell line specificity, serum concentration) .
  • SAR Analysis : Correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity trends .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., pyrido-pyrimidine derivatives) to identify outliers .

Basic: How do functional groups influence reactivity and bioactivity?

Answer:

  • 2-Fluorophenylmethyl : Enhances lipophilicity and π-π stacking with aromatic residues in target proteins .
  • 3,4,5-Trimethoxyphenyl : Modulates solubility and may interact with polar enzyme pockets via methoxy oxygen lone pairs .
  • Acetamide Linker : Facilitates hydrogen bonding with catalytic residues (e.g., in proteases) .

Advanced: What methodologies improve pharmacokinetic properties of analogs?

Answer:

  • Lipophilicity Adjustments : Replace methoxy groups with halogens (e.g., Cl) to enhance membrane permeability .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the acetamide as an ester to improve oral bioavailability .

Basic: Which in vitro assays are recommended for initial bioactivity screening?

Answer:

  • Cytotoxicity Assays : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HepG2) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative pathogens .

Advanced: How to design controlled experiments for mechanistic studies?

Answer:

  • Negative Controls : Use structurally related but inactive analogs to isolate target-specific effects .
  • Knockdown Models : CRISPR/Cas9-mediated gene silencing (e.g., HDAC6) to confirm target engagement .
  • Kinetic Studies : Measure enzyme inhibition (Ki values) under varying substrate concentrations .

Advanced: What computational tools predict metabolic pathways?

Answer:

  • Software : Use ADMET Predictor or MetaSite to identify likely Phase I/II metabolism sites (e.g., demethylation of methoxy groups) .
  • Dereplication : Cross-reference with databases (e.g., PubChem) to avoid redundant metabolite profiling .

Basic: How does the compound’s stability vary under physiological conditions?

Answer:

  • pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal (acidic) and bloodstream (neutral) environments. The acetamide group may hydrolyze at extremes .
  • Thermal Stability : DSC/TGA analysis reveals decomposition points (>200°C for crystalline forms) .

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